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molecular formula C19H23NO5 B8612323 2,6-Dimethyl-4-(2-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

2,6-Dimethyl-4-(2-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester

Cat. No. B8612323
M. Wt: 345.4 g/mol
InChI Key: XAKUUOUNPCGTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04478834

Procedure details

Diethyl 1,4-dihydro-4-(2-benzyloxyphenyl)-2,6-dimethyl-3,5-pyridine dicarboxylate (13.3 grams, 0.03 mole) was dissolved in 250 ml ethanol, 1.5 grams of 10% palladium on carbon was added and the reaction mixture reduced on a Parr Hydrogenator. A drop of 111 psi was noted over a period of seven hours. The Pd-C was filtered off, the solvent removed from the filtrate. Two recrystallizations from acetonitrile yielded 3.4 grams (34%) of the desired product, m.p. 159°-161° C.
Name
Diethyl 1,4-dihydro-4-(2-benzyloxyphenyl)-2,6-dimethyl-3,5-pyridine dicarboxylate
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]1[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:19]([CH3:26])[NH:18][C:17]([CH3:27])=[C:16]1[C:28]([O:30][CH2:31][CH3:32])=[O:29])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]1[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:19]([CH3:26])[NH:18][C:17]([CH3:27])=[C:16]1[C:28]([O:30][CH2:31][CH3:32])=[O:29]

Inputs

Step One
Name
Diethyl 1,4-dihydro-4-(2-benzyloxyphenyl)-2,6-dimethyl-3,5-pyridine dicarboxylate
Quantity
13.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd-C was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from acetonitrile

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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